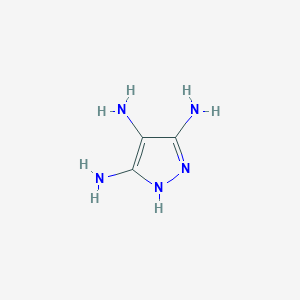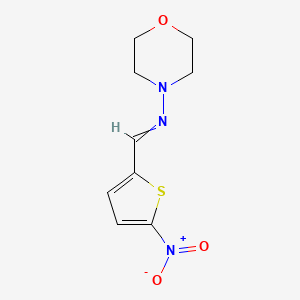![molecular formula C12H12N4O3 B14000371 N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide CAS No. 36664-11-6](/img/structure/B14000371.png)
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of nitroimidazole derivatives Nitroimidazoles are known for their broad range of biological activities, including antimicrobial, antiprotozoal, and radiosensitizing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide typically involves the reaction of 2-nitroimidazole with an appropriate benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-[2-(2-aminoimidazol-1-yl)ethyl]benzamide.
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of nitroso or other oxidized imidazole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiprotozoal activities.
Medicine: Investigated as a radiosensitizer in cancer therapy, enhancing the effectiveness of radiation treatment.
Mecanismo De Acción
The mechanism of action of N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide involves its interaction with biological molecules. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This property makes it useful as a radiosensitizer, as it can enhance the effects of radiation therapy by increasing the susceptibility of cancer cells to radiation-induced damage.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-nitroimidazol-1-yl)ethanamine
- 2-methyl-5-nitroimidazole
- 1-(2-bromoethyl)-2-methyl-5-nitroimidazole
Uniqueness
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide is unique due to its specific structure, which combines the nitroimidazole moiety with a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
36664-11-6 |
|---|---|
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H12N4O3/c17-11(10-4-2-1-3-5-10)13-6-8-15-9-7-14-12(15)16(18)19/h1-5,7,9H,6,8H2,(H,13,17) |
Clave InChI |
LXQYHGSIHDYUPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)


![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)

![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)




![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)


![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
